Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Biological Activity
Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and cytotoxic effects supported by various studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 282.37 g/mol
The structure includes a quinazoline core which is known for various pharmacological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory properties. For instance, modifications at the carboxylic group have led to improved anti-inflammatory activities. One study demonstrated that a related compound showed an IC50 value of less than 12.5 μg/mL against oxidative burst activity in phagocytes, highlighting its potential in treating inflammatory conditions .
Table 1: Anti-inflammatory Activity of Related Compounds
Compound | IC50 (μg/mL) | Biological Activity |
---|---|---|
Compound A | <12.5 | Oxidative burst inhibition |
Compound B | <3.1 | T-cell proliferation inhibition |
Compound C | <3.7 | Neutrophil activity inhibition |
2. Antibacterial Activity
The compound demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, it was found that certain analogs exhibited MIC values lower than standard antibiotics like gatifloxacin, indicating strong antibacterial potential.
Table 2: Antibacterial Activity (MIC Values)
Bacteria | Compound A (MIC mg/mL) | Gatifloxacin (MIC mg/mL) |
---|---|---|
Staphylococcus aureus | 0.015 | 0.020 |
Escherichia coli | 0.011 | 0.015 |
Enterobacter cloacae | 0.004 | 0.008 |
3. Cytotoxicity
Cytotoxicity studies conducted on human cell lines indicate that the compound exhibits low toxicity at therapeutic concentrations. For example, cell viability remained above 91% at concentrations up to 10 μM, suggesting a favorable safety profile for further development .
Table 3: Cytotoxicity Assessment
Concentration (μM) | Cell Viability (%) |
---|---|
0.1 | >91 |
1 | >91 |
10 | >91 |
Case Studies
A detailed investigation into the biological activities of similar compounds has provided insights into structure-activity relationships (SAR). For instance, compounds with specific substitutions on the quinazoline ring were shown to enhance both antibacterial and anti-inflammatory activities significantly .
One notable case involved a derivative exhibiting remarkable T-cell proliferation inhibition with an IC50 value comparable to established immunosuppressants like prednisolone . This suggests that structural modifications can lead to enhanced therapeutic profiles.
Properties
IUPAC Name |
methyl 3-[3-(cyclopentylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-17(24)11-6-7-13-14(10-11)20-18(26)21(16(13)23)9-8-15(22)19-12-4-2-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,19,22)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXXTONUJIYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.